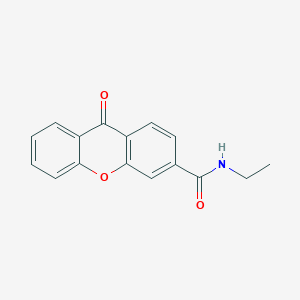

N-Ethyl-9-oxo-9H-xanthene-3-carboxamide

Description

Properties

CAS No. |

825649-25-0 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-ethyl-9-oxoxanthene-3-carboxamide |

InChI |

InChI=1S/C16H13NO3/c1-2-17-16(19)10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,19) |

InChI Key |

ZNRDYZVUCYUUST-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

A Closer Look at Xanthone Derivatives in Medicinal Chemistry

Xanthones, characterized by their tricyclic structure known as dibenzo-γ-pyrone, are a pivotal class of oxygenated heterocyclic compounds in the field of medicinal chemistry. nih.gov The versatility of the xanthone (B1684191) scaffold allows for a wide range of biological activities, which can be fine-tuned by the type, number, and position of various functional groups attached to its core structure. nih.govmdpi.com

Naturally occurring xanthones are predominantly found in higher plants and fungi. mdpi.com Families such as Clusiaceae, Gentianaceae, and Hypericacae are rich sources of these compounds. mdpi.com The exploration of these natural sources has led to the isolation of numerous xanthone derivatives, with hundreds identified from the Clusiaceae and Gentianaceae families alone between 2012 and 2019. mdpi.com

The therapeutic potential of xanthone derivatives is vast, with studies reporting a wide array of pharmacological effects. These include antimicrobial, antidiabetic, antioxidant, antiviral, anti-inflammatory, and anti-Alzheimer activities. mdpi.comresearchgate.net A significant area of research has focused on their anticancer properties. mdpi.commdpi.com Xanthone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as caspase activation and inhibition of kinases and topoisomerases. mdpi.comresearchgate.net

The Significance of the 9 Oxo 9h Xanthene Scaffold

The core structure of N-Ethyl-9-oxo-9H-xanthene-3-carboxamide is the 9-oxo-9H-xanthene scaffold, also known simply as the xanthone (B1684191) skeleton. This tricyclic framework is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. mdpi.commdpi.com

The bioactivity of compounds containing this scaffold is intrinsically linked to the substituents attached to the xanthone core. nih.gov For instance, the introduction of carboxylic acid groups has led to the investigation of 9-oxo-9H-xanthene-2-carboxylic acid and its analogues for antiallergic activity and as inhibitors of aldose reductase. mdpi.com

The versatility of the 9-oxo-9H-xanthene scaffold is further demonstrated by the diverse biological activities exhibited by its derivatives. These range from antitumor and anti-tyrosinase to antioxidant and antifungal properties. tandfonline.com The ability to modify the scaffold at various positions allows for the rational design of new compounds with enhanced potency and selectivity for specific biological targets.

The Rationale for Focused Research

The specific focus on N-Ethyl-9-oxo-9H-xanthene-3-carboxamide in academic research stems from the broader interest in developing novel therapeutic agents based on the xanthone (B1684191) framework. The addition of a carboxamide group, in this case, an N-ethyl-carboxamide at the 3-position, represents a targeted modification of the xanthone scaffold.

The rationale behind such modifications is to explore how different functional groups influence the biological activity of the parent compound. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, and by synthesizing and evaluating a series of derivatives, researchers can identify key structural features responsible for a desired pharmacological effect.

For example, research on other carboxamide-containing scaffolds, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, has led to the discovery of potent apoptosis inducers. nih.gov This highlights the potential of the carboxamide moiety to modulate the biological activity of a heterocyclic core. The investigation of this compound is, therefore, a logical step in the systematic exploration of the chemical space around the xanthone scaffold to discover new bioactive compounds.

The Academic Research Landscape of Xanthone Carboxamides

Retrosynthetic Analysis and Key Building Blocks for N-Ethyl-9-oxo-9H-xanthene-3-carboxamide

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most evident is the amide bond, which disconnects the target molecule into the key intermediate, 9-oxo-9H-xanthene-3-carboxylic acid , and ethylamine (B1201723) . This step is typically achieved through standard amidation coupling reactions.

The second major disconnection involves the formation of the xanthone (dibenzo-γ-pyrone) core of the carboxylic acid precursor. The most common and direct approach for this disconnection is through an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This step breaks the bond between the carbonyl carbon and the aromatic ring, leading to a diaryl ether intermediate, namely 2-phenoxy-5-carboxybenzoic acid (or its ester equivalent).

Further deconstruction of the diaryl ether intermediate via a disconnection of the ether linkage points to the fundamental building blocks. This step is typically accomplished through a nucleophilic aromatic substitution, such as an Ullmann condensation. The key building blocks for the entire synthesis are therefore identified as a substituted phenol (B47542) and a substituted benzoic acid derivative. For the synthesis of 9-oxo-9H-xanthene-3-carboxylic acid, these would be 4-hydroxybenzoic acid and 2,4-dichlorobenzoic acid or related equivalents.

Preparation Strategies for the 9-oxo-9H-xanthene-3-carboxylic Acid Precursor

The synthesis of the pivotal 9-oxo-9H-xanthene-3-carboxylic acid intermediate relies on the successful construction of the xanthone nucleus from simpler aromatic precursors. Key strategies involve the formation of a diaryl ether followed by a cyclization step.

Intramolecular Acylation Approaches to the Xanthone Core

The final step in forming the xanthone tricycle is typically an intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid intermediate. researchgate.netmasterorganicchemistry.com This acid-catalyzed cyclodehydration reaction proceeds by activating the carboxylic acid group, which then acts as an electrophile, attacking the electron-rich phenoxy ring to close the central pyrone ring. masterorganicchemistry.com

A variety of dehydrating agents and catalysts are employed for this transformation, including:

Polyphosphoric acid (PPA)

Concentrated sulfuric acid (H₂SO₄)

Eaton's reagent (P₂O₅ in methanesulfonic acid)

Lewis acids such as aluminum chloride (AlCl₃) digitellinc.com

The choice of reagent depends on the nature of the substituents on the aromatic rings, as electron-donating groups on the phenoxy ring facilitate the electrophilic attack, while strong electron-withdrawing groups can hinder it. digitellinc.com Greener alternatives using solid-supported catalysts like Nafion-H or reusable catalysts such as Yb(OTf)₃/TfOH have also been developed to promote this cyclization. researchgate.net

Ullmann Coupling Reactions in Diaryl Ether Intermediate Synthesis

The formation of the 2-phenoxybenzoic acid intermediate is a critical step, often achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction joins a phenol with an aryl halide. In the context of synthesizing the precursor for 9-oxo-9H-xanthene-3-carboxylic acid, this would involve the coupling of a 4-hydroxybenzoate (B8730719) derivative with a 2-halobenzoic acid derivative.

The classical Ullmann reaction requires harsh conditions, including high temperatures (often around 200 °C) and stoichiometric amounts of copper powder. However, modern modifications have significantly improved the efficiency and scope of this reaction. These improved protocols often utilize:

Catalysts: Copper(I) salts, such as CuI or Cu₂O, are commonly used in catalytic amounts.

Ligands: The addition of ligands like N,N-dimethylglycine or various diamines can accelerate the reaction and allow for lower reaction temperatures.

Bases: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.

These advancements have made the Ullmann diaryl ether synthesis a more versatile and widely used method for preparing the necessary precursors for xanthone synthesis.

Optimization of Multi-step Pathways for Enhanced Yield and Reduced Reaction Time

Optimization studies for such one-pot procedures involve screening various parameters to find the ideal conditions.

Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields for steps like nucleophilic aromatic substitution (SₙAr) which can be an alternative to Ullmann coupling for diaryl ether formation. researchgate.net

Amidation Reactions for Carboxamide Formation

The final transformation in the synthesis of this compound is the formation of the amide bond. This is a well-established conversion of a carboxylic acid to a primary amide using ethylamine.

Utilization of Specific Coupling Reagents and Optimized Reaction Conditions

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. squarespace.com Therefore, the carboxylic acid must first be "activated". This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents and systems for this type of transformation include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov

Additives: To prevent side reactions and racemization (if applicable), carbodiimide (B86325) reactions are almost always run with additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HOSu). These additives form active esters that are more stable than the O-acylisourea but still highly reactive towards amines. nih.gov

Phosphonium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are highly efficient coupling agents that form activated esters, often providing high yields in short reaction times.

The typical reaction conditions involve dissolving the 9-oxo-9H-xanthene-3-carboxylic acid, the coupling reagent (e.g., EDC), and an additive (e.g., HOBt) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction. Ethylamine (or a salt thereof) is then added to the activated acid to form the final this compound product.

Introduction of the N-Ethyl Moiety into the Carboxamide Structure

The introduction of the N-ethyl moiety to form the carboxamide linkage at the C-3 position of the 9-oxo-9H-xanthene scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through the coupling of a 9-oxo-9H-xanthene-3-carboxylic acid derivative with ethylamine.

Standard amidating procedures are generally effective for this purpose. One common approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ethylamine. This activation can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of 9-oxo-9H-xanthene-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. The subsequent reaction of this highly reactive intermediate with ethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, affords this compound.

Alternatively, a one-pot condensation reaction can be employed using a variety of coupling reagents. nih.gov Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are widely used for their efficiency in peptide and amide bond formation. nih.govmdpi.com In a typical procedure, the 9-oxo-9H-xanthene-3-carboxylic acid is treated with TBTU and a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This generates an in situ activated ester, which then readily reacts with ethylamine to form the desired N-ethyl carboxamide. Another method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

The choice of synthetic route can depend on factors such as the availability of starting materials, desired yield, and the presence of other functional groups on the xanthone scaffold that might be sensitive to the reaction conditions.

Considerations for Enantioselective Synthesis of Chiral Xanthone Carboxamides

The synthesis of chiral xanthone carboxamides is of significant interest due to the potential for enantioselectivity in their biological activities. mdpi.comresearchgate.net Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. mdpi.com The synthesis of enantiomerically pure or enriched xanthone carboxamides can be approached through several strategies.

One of the most common methods is the "chiral pool" strategy, which involves coupling the xanthone carboxylic acid with a readily available chiral amine or amino acid derivative. mdpi.comresearchgate.net For example, reacting 9-oxo-9H-xanthene-3-carboxylic acid with (R)- or (S)-1-phenylethylamine would result in the formation of diastereomeric amides, which could potentially be separated by chromatography. More commonly, enantiomerically pure chiral building blocks are used to introduce chirality into the final molecule. u-szeged.hu This approach has been successfully used to synthesize libraries of chiral xanthone derivatives for biological screening. mdpi.com

Another approach is the use of chiral catalysts or reagents to induce enantioselectivity in a reaction that creates a chiral center. While less common for the direct synthesis of chiral carboxamides where the chirality is on the N-substituent, this method is crucial when introducing chiral centers elsewhere in the molecule.

The enantiomeric purity of the synthesized chiral xanthone carboxamides is a critical parameter and is typically determined using chiral high-performance liquid chromatography (chiral HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. The development of synthetic methods that provide high enantiomeric excess (ee) is a key focus in this area of research.

Derivatization and Analogue Synthesis Strategies for this compound

The synthesis of derivatives and analogues of this compound is essential for investigating the structure-activity relationships (SAR) and for optimizing the biological properties of this class of compounds. nih.govnih.gov These strategies involve systematic modifications of the xanthone ring system and the N-substituent of the carboxamide group.

Systematic Modifications on the Xanthone Ring System

The dibenzo-γ-pyrone scaffold of the xanthone ring offers multiple positions for substitution, allowing for a wide range of structural modifications. mdpi.com These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its biological activity.

Common derivatization strategies for the xanthone ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce substituents at various positions on the aromatic rings. For example, nitration can introduce a nitro group, which can then be reduced to an amino group and further functionalized. researchgate.net

Nucleophilic Aromatic Substitution: In xanthone systems containing a suitable leaving group, such as a halogen or a nitro group, nucleophilic substitution can be used to introduce a variety of functional groups, including amines, ethers, and thioethers. researchgate.net

Modification of Existing Substituents: Functional groups already present on the xanthone ring can be chemically transformed. For example, a hydroxyl group can be alkylated to form an ether, and a methoxy (B1213986) group can be demethylated to a hydroxyl group.

These systematic modifications allow for the generation of a library of analogues with diverse substitution patterns on the xanthone core, which is invaluable for SAR studies. nih.gov

| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Reference |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | researchgate.net |

| Halogenation | Br₂, FeBr₃ | -Br | N/A |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | -NH₂ | researchgate.net |

| Etherification of Hydroxyl Group | Alkyl halide, Base (e.g., K₂CO₃) | -OR | u-szeged.hu |

| Demethylation of Methoxy Group | BBr₃ or HBr | -OH | u-szeged.hu |

Rational Alterations of the N-Substituent in the Carboxamide Group

Rational alterations of the N-substituent can include:

Varying Alkyl Chain Length and Branching: Replacing the N-ethyl group with other alkyl groups of varying lengths (e.g., methyl, propyl, butyl) and branching (e.g., isopropyl, isobutyl, tert-butyl) can probe the steric and lipophilic requirements of the binding site of a biological target.

Introduction of Cyclic and Aromatic Groups: Incorporating cycloalkyl (e.g., cyclohexyl) or aryl (e.g., phenyl, substituted phenyl) groups can introduce conformational constraints and potential for π-stacking interactions.

Incorporation of Functional Groups: Introducing functional groups such as hydroxyls, amines, ethers, or amides into the N-substituent can alter the polarity and hydrogen bonding capabilities of the molecule. This can be achieved by using functionalized amines in the amide coupling reaction.

The synthesis of these analogues typically follows the same amidation procedures described in section 2.3.2, simply by substituting ethylamine with the desired primary or secondary amine. The resulting library of N-substituted xanthone carboxamides can then be screened for their biological activities to identify key structural features that contribute to their potency and selectivity. researchgate.net

| N-Substituent | Starting Amine | Potential Interaction | Reference |

| Methyl | Methylamine | Hydrophobic | N/A |

| Isopropyl | Isopropylamine | Steric hindrance, Hydrophobic | N/A |

| Cyclohexyl | Cyclohexylamine | Conformational rigidity, Hydrophobic | N/A |

| Phenyl | Aniline | π-stacking, Hydrophobic | N/A |

| 2-Hydroxyethyl | Ethanolamine | Hydrogen bonding, Polarity | N/A |

| 2-(Dimethylamino)ethyl | N,N-Dimethylethylenediamine | Basic character, Hydrogen bonding | researchgate.net |

Influence of Xanthone Core Substituents on Biological Activity Profiles

The dibenzo-γ-pyrone nucleus of the xanthone scaffold offers multiple positions for substitution, and the nature and location of these substituents can dramatically alter the biological activity of the resulting derivatives.

Positional Effects of Functional Groups on the Xanthone Scaffold (e.g., C-2, C-3, C-4, C-5, C-7, C-9 positions)

The biological activities of xanthone derivatives are highly dependent on the specific placement of functional groups on the scaffold. nih.gov Research has shown that substitutions at various positions, including C-2, C-3, C-4, C-5, and C-7, can significantly modulate the efficacy and selectivity of these compounds. For instance, in a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, the position of substituents on the xanthone ring influenced their antiproliferative activity. nih.gov

The introduction of a substituent at the C-7 position of a related 9-oxo-9H-fluorene-1-carboxamide scaffold led to compounds with improved activity, suggesting that this position is critical for interaction with biological targets. researchgate.net While direct studies on this compound are limited, SAR studies on analogous compounds provide valuable insights. For example, in a series of 14-aryl-14H-dibenzo[a,j]xanthene-3,11-dicarboxamides, the side chains on the C-3 and C-11 positions were found to significantly affect the anticancer activity. researchgate.net

The following table summarizes the observed effects of substituents at various positions on the xanthone scaffold based on studies of related derivatives.

| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| C-2 | Chlorine | Nullified the anti-settlement effect of a 1,3,4,6-substituted xanthone. | 1,2,3,4,6-pentasubstituted xanthone |

| C-3 | Methoxy | Increased inhibitory activity against certain enzymes. | 3-O-substituted xanthones |

| C-4 | Methoxy | Showed the highest antiproliferative activity in a series of benzenesulfonamides. | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides |

| C-5 | Allyl group | Critical for anticancer activity in a comparison of sterigmatocystin (B1681140) and its dihydro derivative. | Furanoxanthones |

| C-7 | Fluoro | Enhanced anticancer activity in a series of 9-alkyl xanthenols. | 9-alkyl xanthenols |

| C-9 | Carbonyl group | The ketone at C-9 is a characteristic feature of the xanthone scaffold and is generally considered essential for the typical biological activities of this class of compounds. | Xanthones |

Impact of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of the substituents on the xanthone ring play a pivotal role in determining the biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, thereby affecting its interaction with biological targets. studypug.com

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that the electronic properties of the substituent (electron-withdrawing or electron-donating) affected the electron density of the phenylacetamide ring and its interactions with key residues of the target protein. mdpi.com For instance, compounds bearing a cyano (-CN) group, a strong EWG, showed significant inhibitory activity, while those with a methyl (-CH3) group, a weak EDG, were less active. mdpi.com

Similarly, in a series of 3-methoxycarbonylcoumarin derivatives, the presence of an electron-withdrawing nitro (-NO2) group led to a hypsochromic shift in the absorption spectra, indicating a change in the electronic properties of the molecule, which correlated with its biological activity. nih.gov Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) increased the electron density and influenced the compound's stability and interactions. nih.gov

The table below provides examples of electron-withdrawing and electron-donating groups and their general effects on the biological activity of related heterocyclic compounds.

| Group Type | Example Substituent | General Effect on Biological Activity |

| Electron-Withdrawing | -NO2, -CN, -COOH | Can increase electrophilicity and may enhance activity by promoting specific interactions with biological targets. studypug.com |

| Electron-Donating | -OH, -NH2, -OCH3, -CH3 | Can increase nucleophilicity and may enhance activity by stabilizing positive charges or participating in hydrogen bonding. studypug.com |

Role of the Carboxamide Moiety and N-Substitution (Ethyl Group) in Modulating Activity

The carboxamide group at the C-3 position and its N-ethyl substituent are key structural features that significantly influence the biological profile of this compound.

Conformational Analysis and its Correlation with Observed Biological Effects

While a specific conformational analysis of this compound is not extensively documented in the available literature, studies on similar molecules highlight the importance of conformational preferences in biological activity. The spatial arrangement of the carboxamide group relative to the xanthone plane can dictate how the molecule fits into a biological target's binding site.

For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom induced substantial alterations in the conformational features, resulting in the predominance of a specific conformer group. mdpi.com This structural insight was suggested to be key to their diverse anticancer activities. mdpi.com The flexibility or rigidity of the N-ethyl group and the potential for hydrogen bonding involving the carboxamide's N-H group are also critical factors that would be elucidated through a detailed conformational analysis.

Comparative SAR Analysis with other N-substituted Carboxamides (e.g., N,N-dimethyl, N-methyl, N,N-diethyl)

The nature of the substituent on the carboxamide nitrogen can significantly impact biological activity. In a study of N-substituted 14-aryl-14H-dibenzo[a,j]xanthene-3,11-dicarboxamides, it was found that the N,N-diethylcarboxamide substituent led to more effective compounds compared to other N-substituted derivatives. researchgate.net

In another study on 9-alkyl xanthenols, the replacement of a diethylamine (B46881) group with an N-methylpiperazine significantly enhanced antitumor activity, demonstrating the profound effect of N-substitution on the biological outcome. researchgate.net

The following table presents a comparative analysis of different N-substituents on the carboxamide moiety and their reported effects on biological activity in related compound series.

| N-Substituent | Compound Class | Observed Effect on Biological Activity |

| N-methyl | 9-alkyl xanthenols | Replacement of diethylamine with N-methylpiperazine enhanced antitumor activity. |

| N,N-dimethyl | (Not specified in provided context) | |

| N,N-diethyl | 14-aryl-14H-dibenzo[a,j]xanthene-3,11-dicarboxamides | Resulted in more effective compounds. |

Stereochemical Considerations and Enantioselectivity in Xanthone Carboxamide Activity

When a chiral center is present in a xanthone carboxamide derivative, the stereochemistry can play a crucial role in its biological activity. Enantiomers of the same compound can exhibit significantly different potencies and even different biological effects. This phenomenon, known as enantioselectivity, arises from the three-dimensional nature of biological targets like enzymes and receptors, which preferentially interact with one enantiomer over the other.

Although specific studies on the enantioselectivity of this compound were not found, the broader class of chiral xanthone derivatives has been shown to exhibit significant enantioselectivity in various biological assays. This underscores the importance of considering stereochemistry in the design and development of new xanthone-based therapeutic agents.

Relationship between Molecular Chirality and Specific Target Recognition

Due to the lack of studies on the individual enantiomers of this compound derivatives, the relationship between their molecular chirality and specific target recognition remains unelucidated. Understanding this relationship is fundamental to optimizing the therapeutic potential of these compounds. Such research would involve the characterization of the binding interactions of each enantiomer with its biological target, which could reveal key steric and electronic factors governing potency and selectivity. The absence of this information limits the rational design of more effective and safer chiral analogues.

No Publicly Available Research Found for this compound on Specified Pharmacological Targets

Following a comprehensive search of available scientific literature and databases, no specific research findings were identified for the chemical compound this compound concerning its molecular mechanisms and pharmacological targets as outlined in the requested article structure.

The investigation sought to elucidate the molecular interactions of this compound with nucleic acids, specifically focusing on DNA intercalation, topoisomerase II inhibition, and G-quadruplex DNA binding and stabilization. Additionally, the search aimed to uncover its enzyme inhibition profiles, including its effects on aldose reductase, alpha-glucosidase, cholinesterase, and the mycobacterial KasA enzyme.

Despite targeted searches for literature involving "this compound" and related terms, no studies detailing these specific interactions or inhibitory activities for this particular compound could be located. While general research on the broader class of xanthene derivatives indicates a wide range of biological activities, this information does not directly address the specific molecular mechanisms of this compound as requested.

Therefore, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of published research on these specific topics.

An article on the molecular mechanisms and pharmacological targets of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the specific biological activities of this compound have not yielded information pertaining to the requested topics of receptor-mediated mechanisms, perturbation of key cellular pathways, or its effects on amyloid fibril formation.

The available research provides general information on the broader class of xanthene derivatives, suggesting potential for various biological activities, including anti-inflammatory and antimicrobial properties. tandfonline.comijrpc.comtandfonline.com Some studies have explored the antiproliferative activity of other N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives, indicating that the xanthene scaffold can be a basis for the development of anticancer agents. nih.gov However, this information is not specific to this compound and does not address the detailed mechanisms requested in the outline.

Without specific research on this compound concerning leukotriene B4 receptor antagonism, ion channel modulation, induction of apoptosis and cell cycle arrest, modulation of inflammatory signaling pathways, or inhibition of transthyretin stabilization, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific research on the molecular mechanisms and pharmacological targets of this compound is published, a detailed and accurate article according to the provided outline cannot be written.

Computational Chemistry and in Silico Modeling of N Ethyl 9 Oxo 9h Xanthene 3 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a xanthone (B1684191) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been employed to investigate the interaction of xanthone derivatives with various therapeutic targets. These studies predict binding energies and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Topoisomerase II: The xanthone scaffold is recognized for its potential to inhibit DNA topoisomerase IIα, a key enzyme in cancer chemotherapy. ijnc.irnih.gov Docking studies have been performed to predict the molecular interactions between proposed xanthone compounds and this enzyme. ijnc.irnih.gov These in silico analyses help identify potent inhibitors and understand their mechanism, which may involve interfering with ATP binding or blocking the DNA cleavage/ligation site. nih.gov

KasA: While xanthone derivatives have been evaluated for antimycobacterial activity, targeting Mycobacterium tuberculosis, the specific molecular mechanisms are still under investigation. nih.govresearchgate.net Some studies suggest that the mode of action for certain amphiphilic xanthones involves the disruption of the mycobacterial inner membrane rather than inhibition of a specific enzyme like β-ketoacyl-acyl carrier protein synthase A (KasA). frontiersin.org Consequently, molecular docking studies of xanthone carboxamides specifically against KasA are not prominently featured in the current literature, representing an area for future investigation.

Leukotriene B4 Receptor: Xanthone derivatives have been designed as potent and specific antagonists for the leukotriene B4 (LTB4) receptor, a target for treating inflammatory conditions. A study on xanthone dicarboxylic acids revealed their ability to inhibit the binding of LTB4 to its receptors on human neutrophils with high affinity. indexcopernicus.com The most potent compound from this series demonstrated significant inhibitory activity, highlighting the suitability of the xanthone core for interacting with this receptor. indexcopernicus.com

| Compound Class | Target | Bioactivity Metric | Value |

| Xanthone Dicarboxylic Acid | LTB4 Receptor Binding | IC50 | 6.2 ± 0.1 nM |

| Xanthone Dicarboxylic Acid | LTB4-induced Chemiluminescence | IC50 | 55 ± 11 nM |

| Xanthone Dicarboxylic Acid | LTB4-induced Aggregation | IC50 | 133 ± 42 nM |

| Xanthone Dicarboxylic Acid | LTB4-induced Chemotaxis | IC50 | 899 ± 176 nM |

| (Data sourced from a study on potent xanthone dicarboxylic acid LTB4 receptor antagonists) indexcopernicus.com |

SARS-CoV-2 Proteins: In the search for therapeutics against COVID-19, computational methods have been used to screen compound libraries for potential inhibitors of key viral proteins. The main protease and the spike protein of SARS-CoV-2 are critical targets. nih.gov The spike protein's receptor-binding domain (RBD) interacts with the human angiotensin-converting enzyme 2 (ACE2) to facilitate viral entry. frontiersin.org Molecular docking studies have explored the potential of xanthone derivatives to inhibit these viral proteins.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are critical for ligand binding.

Topoisomerase II: For acridine-4-carboxamides, which are also topoisomerase II poisons, structural studies have shown that the carboxamide group can form internal hydrogen bonds and that water molecules can bridge hydrogen bonds between the carboxamide and phosphate (B84403) groups of DNA bases like guanine. researchgate.netresearchgate.net Similar interactions could be anticipated for xanthone carboxamides.

SARS-CoV-2 Spike Protein: For a molecule to inhibit viral entry by blocking the spike protein, it would need to interact with key residues in the receptor-binding domain (RBD) that are essential for binding to the ACE2 receptor. Structural and functional analyses have identified several critical residues in the SARS-CoV-2 RBD, including Q493, F486, N501, and others in the N481-487 region, that are pivotal for this interaction. nih.gov Any potential xanthone-based inhibitor would likely need to form interactions with these or nearby residues to effectively block the spike-ACE2 interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Several QSAR studies have been conducted on xanthone derivatives to predict their biological activities, including anticancer and anti-inflammatory effects. ijnc.irnih.govfrontiersin.org These models are typically developed using statistical methods like multiple linear regression (MLR) from a dataset of compounds with known activities. ijnc.irnih.gov For instance, a QSAR model developed for the anticancer activity of xanthone derivatives against the HeLa cell line yielded a high correlation coefficient (r² = 0.84) and strong predictive accuracy (cross-validation r² = 0.82), indicating its reliability. ijnc.irnih.gov Similarly, QSAR models for anti-inflammatory activity have been built to identify the structural features that influence potency. nih.govfrontiersin.org

QSAR models identify specific molecular descriptors (numerical values representing a molecule's properties) that are critical for a compound's biological activity. These can be physicochemical, electronic, or steric in nature. For xanthone derivatives, various descriptors have been found to be significantly correlated with their anticancer and anti-inflammatory activities. ijnc.ir

| Descriptor Type | Specific Descriptor | Associated Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Anticancer ijnc.irnih.gov |

| Solvent-Accessible Surface Area (SASA) | Anticancer ijnc.irnih.gov | |

| Molecular Volume (VOL) & Mass | Anticancer | |

| Shape Index | Anticancer ijnc.irnih.gov | |

| Electronic | Dielectric Energy | Anticancer ijnc.irnih.gov |

| Highest Occupied Molecular Orbital (HOMO) Energy | Anticancer | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Anticancer | |

| Atomic Net Charges (on specific atoms) | Anticancer | |

| Dipole Moment | Anticancer | |

| Topological/Structural | Hydroxyl Group Count | Anticancer ijnc.irnih.gov |

These descriptors provide valuable insights for drug design; for example, the importance of LogP suggests that hydrophobicity is a key factor, while the significance of HOMO/LUMO energies indicates that the electronic properties and reactivity of the molecule are crucial for its biological function. ijnc.ir

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

To gain a more refined understanding of molecular properties and interactions, more advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often employed.

DFT calculations are used to investigate the electronic structure of molecules, providing accurate predictions of properties like HOMO and LUMO energies, molecular electrostatic potential, and dipole moments. For xanthone derivatives, DFT has been used to calculate the electronic descriptors necessary for building robust QSAR models and to understand the reactivity of the compounds. These calculations help rationalize how substitutions on the xanthone scaffold alter its electronic properties and, consequently, its biological activity.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are frequently performed on a ligand-protein complex obtained from molecular docking. researchgate.net These simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein interact and adapt to each other in a dynamic environment. For xanthone derivatives, MD simulations have been used to confirm that a docked compound remains stably bound within the active site of its target protein over the simulation period, thus validating the docking results and providing a more realistic model of the interaction. researchgate.net

Elucidation of Electronic Structure and Reactivity Parameters

The electronic properties of N-Ethyl-9-oxo-9H-xanthene-3-carboxamide can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such studies are fundamental to understanding the molecule's stability, reactivity, and potential interactions with biological targets. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charge distribution, and the molecular electrostatic potential (MEP) map.

Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms will exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For the title compound, the carbonyl oxygen of the xanthenone core and the carboxamide group would be expected to be regions of high negative potential.

Table 1: Representative Electronic Properties of a 9-Oxo-9H-xanthene Derivative (Analog)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: The data presented is illustrative for a representative 9-oxo-9H-xanthene derivative and may not correspond exactly to this compound.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Xanthene Carboxamide Analog

| Atom | Partial Charge (e) |

| O (carbonyl) | -0.55 |

| O (ether) | -0.30 |

| N (amide) | -0.70 |

| C (carbonyl) | +0.65 |

Note: The data presented is illustrative for a representative xanthene carboxamide derivative and may not correspond exactly to this compound.

Dynamic Behavior and Conformational Landscapes of the Compound in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules in a simulated biological environment, such as in aqueous solution or in the presence of a target protein. These simulations provide insights into how this compound might behave in a physiological setting, which is crucial for understanding its biological activity.

For this compound, the key rotatable bonds would be around the ethylamide substituent. The rotation around these bonds will dictate the orientation of the ethyl group relative to the plane of the xanthene ring system. The conformational landscape can be visualized as a free energy surface, where low-energy regions correspond to stable conformations and high-energy regions represent transitional states.

In a biological context, the presence of water molecules and ions significantly influences the conformational preferences of the compound. MD simulations can explicitly model these solvent interactions, providing a more realistic picture of the molecule's behavior. Furthermore, if the compound is known to interact with a specific protein, MD simulations of the protein-ligand complex can reveal the binding mode, the stability of the interaction, and any conformational changes that occur in either the ligand or the protein upon binding.

Analysis of MD trajectories can provide detailed information on various structural parameters, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the formation and breaking of hydrogen bonds. This information is invaluable for understanding the dynamic nature of the molecule's interactions with its environment.

Table 3: Representative Conformational Parameters for a Substituted Carboxamide in a Simulated Aqueous Environment

| Parameter | Description |

| Dihedral Angle (C-C-N-C) | Defines the torsion of the amide linkage, with distinct energy minima corresponding to cis and trans conformations. |

| Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to a solvent, indicating its solubility and interaction with the solvent. |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond is maintained, indicating the strength and stability of the interaction. |

Note: The parameters listed are representative of what would be analyzed in an MD simulation of a substituted carboxamide and are not specific values for this compound.

Future Research Directions and Therapeutic Prospects for N Ethyl 9 Oxo 9h Xanthene 3 Carboxamide

Rational Design and Optimization of N-Ethyl-9-oxo-9H-xanthene-3-carboxamide Scaffolds for Enhanced Potency and Selectivity

The rational design of this compound analogs will be crucial for improving their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on various xanthone (B1684191) derivatives have provided valuable insights that can guide the modification of this specific scaffold.

Key areas for optimization include:

Substitution on the Xanthone Core: The position and nature of substituents on the xanthone ring system significantly influence biological activity. For instance, studies on other xanthones have shown that the placement of hydroxyl, methoxy (B1213986), and prenyl groups can dramatically alter their anticancer and enzyme inhibitory activities. nih.gov A systematic exploration of substitutions at various positions of the this compound core could lead to the identification of derivatives with enhanced efficacy.

Modification of the Carboxamide Group: The N-ethyl-carboxamide side chain at the 3-position is a key feature of the molecule. Altering the alkyl group (e.g., replacing ethyl with other alkyl or aryl groups) or introducing different functional groups could modulate the compound's binding affinity and pharmacokinetic properties. Research on xanthene carboxamides as CCR1 receptor antagonists has demonstrated that modifications to the carboxamide moiety can significantly impact binding affinity and functional activity. nih.gov

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as pyrazole (B372694) or triazole, has been a successful strategy in enhancing the anti-inflammatory properties of xanthone derivatives. nih.gov This approach could be applied to the this compound scaffold to explore new therapeutic applications.

Interactive Table: Structure-Activity Relationship Insights from Xanthone Derivatives

| Modification | Effect on Biological Activity | Reference Compound Example |

|---|---|---|

| Prenylation of Xanthone Core | Modulated antibacterial activity | α-mangostin |

| Substitution at C4 vs. C2 | Influenced anticancer potential | Aminoalkanol derivatives of xanthone |

| Addition of a chlorine atom | Enhanced anticancer activity | Aminoalkanol derivatives of xanthone |

Exploration of Novel Biological Targets for this compound through Phenotypic Screening

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers a powerful, unbiased approach to discovering novel biological targets and therapeutic applications for this compound. wikipedia.org This method is particularly valuable as it does not require prior knowledge of a specific molecular target.

A notable example of this approach is the identification of the simple xanthone scaffold as a novel inhibitor of the NLRP3 inflammasome through a screening of natural products in primary macrophages. nih.gov This discovery has opened new avenues for developing xanthone-based therapeutics for inflammatory diseases. nih.gov

Future phenotypic screening campaigns for this compound could involve:

High-Content Imaging: Assessing changes in cell morphology, protein localization, and other cellular features in response to the compound.

Cell-Based Assays: Screening against a panel of cancer cell lines to identify potential anticancer activity and mechanisms of action, such as the induction of apoptosis. mdpi.comresearchgate.net

Model Organism Screening: Utilizing organisms like zebrafish or Caenorhabditis elegans to evaluate the compound's effects in a whole-organism context.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Mechanisms of Action

To gain a deeper understanding of how this compound exerts its biological effects, the integration of advanced "omics" technologies will be indispensable. Proteomics and metabolomics can provide a global view of the changes in protein and metabolite levels within cells or tissues upon treatment with the compound. frontiersin.orgrsc.org

An integrated proteomics and metabolomics approach was successfully used to show that xanthone inhibits the NLRP3 inflammasome by rewiring the metabolic profile of macrophages. nih.gov This study revealed that xanthone treatment led to significant changes in glucose metabolism, shifting from glycolysis towards the citrate (B86180) cycle. nih.gov

Future research on this compound could employ:

Quantitative Proteomics: To identify proteins that are differentially expressed or post-translationally modified in response to the compound, offering clues to its molecular targets and signaling pathways. frontiersin.org

Metabolomics: To analyze changes in the cellular metabolome, which can reveal alterations in metabolic pathways and provide insights into the compound's physiological effects. rsc.orgresearchgate.net

Integrated Omics Analysis: Combining proteomics, metabolomics, and potentially transcriptomics data can provide a holistic understanding of the compound's mechanism of action and identify potential biomarkers of its activity. mdpi.com

Development of Innovative Methodologies for the Synthesis and Preclinical Evaluation of Xanthone Carboxamides

Advances in synthetic chemistry and preclinical evaluation methods will be crucial for accelerating the development of this compound and its analogs.

Innovative Synthetic Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully applied to the synthesis of prenylated xanthones, resulting in better yields, shorter reaction times, and higher selectivity compared to conventional methods. nih.gov

Photocatalysis: Metal-free photocatalytic oxidation using visible light and molecular oxygen has emerged as a green and efficient method for the synthesis of the xanthone core. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of scalability, safety, and process control for the production of xanthone carboxamides.

Advanced Preclinical Evaluation:

In Silico Modeling: Computational tools can be used to predict the pharmacokinetic and toxicological properties of novel derivatives, aiding in the selection of the most promising candidates for further development. frontiersin.orgmdpi.com

3D Cell Culture Models: Spheroids and organoids can provide a more physiologically relevant environment for evaluating the efficacy and toxicity of compounds compared to traditional 2D cell cultures.

In Vivo Models: The use of relevant animal models of disease is essential for validating the therapeutic potential of lead compounds identified through in vitro and in silico studies. nih.gov

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs for a range of diseases.

Q & A

Q. How do environmental factors (pH, temperature) affect the degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.